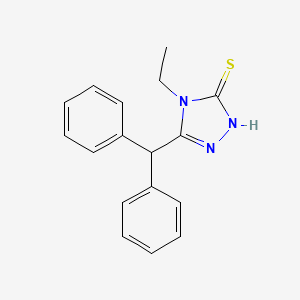![molecular formula C14H18N2O6S B3985572 1-[(2,4-dimethyl-5-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B3985572.png)
1-[(2,4-dimethyl-5-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid
説明
1-[(2,4-dimethyl-5-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid, also known as DNPS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been primarily used as a fluorescent probe to study protein-ligand interactions. DNPS has been found to be a highly sensitive and specific reagent for the detection of protein conformational changes, and has been used in a variety of applications in biochemistry and biophysics.
作用機序
The mechanism of action of 1-[(2,4-dimethyl-5-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid is based on its ability to bind to proteins and undergo a conformational change upon binding. The compound contains a sulfonamide group that can form hydrogen bonds with amino acid residues in the protein, and a nitrophenyl group that can undergo a fluorescence change upon binding. When this compound binds to a protein, the nitrophenyl group undergoes a fluorescence change that can be detected using spectroscopic methods. This fluorescence change is highly sensitive to conformational changes in the protein, making this compound a valuable tool for studying protein-ligand interactions.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on living organisms. The compound is not used as a drug or therapeutic agent, and is only used in laboratory experiments.
実験室実験の利点と制限
The advantages of using 1-[(2,4-dimethyl-5-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid in laboratory experiments include its high sensitivity and specificity for detecting protein conformational changes, its ease of use, and its compatibility with a variety of experimental conditions. The limitations of using this compound include its toxicity and potential for mutagenicity, which requires strict safety protocols to be followed during its use. In addition, this compound is a relatively expensive reagent, which can limit its use in some experiments.
将来の方向性
There are many potential future directions for the use of 1-[(2,4-dimethyl-5-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid in scientific research. One direction is the development of new methods for synthesizing the compound that are more efficient and cost-effective. Another direction is the application of this compound to the study of protein-protein interactions, which could provide valuable insights into the mechanisms of complex biological processes. Finally, the use of this compound in high-throughput screening assays could lead to the discovery of new drugs and therapeutic agents that target specific protein-ligand interactions.
科学的研究の応用
1-[(2,4-dimethyl-5-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid has been widely used in scientific research as a fluorescent probe to study protein-ligand interactions. The compound has been found to be highly sensitive and specific for detecting protein conformational changes, and has been used in a variety of applications in biochemistry and biophysics. This compound has been used to study the binding of ligands to proteins, the conformational changes that occur upon ligand binding, and the effect of mutations on protein-ligand interactions.
特性
IUPAC Name |
1-(2,4-dimethyl-5-nitrophenyl)sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6S/c1-9-7-10(2)13(8-12(9)16(19)20)23(21,22)15-5-3-11(4-6-15)14(17)18/h7-8,11H,3-6H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKDROVDSVBMRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N2CCC(CC2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetonitrile](/img/structure/B3985499.png)
![2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(4-methoxyphenyl)ethyl]amino}ethylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3985502.png)
![1-[2-(3-chlorophenoxy)ethyl]-4-methylpiperazine dihydrochloride](/img/structure/B3985510.png)
![ethyl 5-methoxy-2-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B3985512.png)
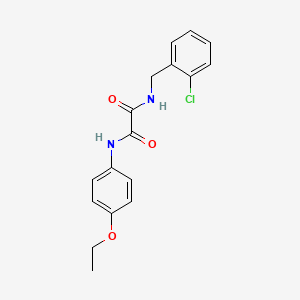
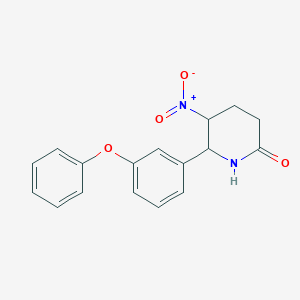
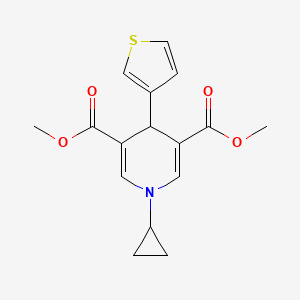
methanone](/img/structure/B3985544.png)
![N-[2-(2-phenoxyethoxy)phenyl]-3-piperidinecarboxamide hydrochloride](/img/structure/B3985554.png)
![6-{4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3985557.png)
![1-cyclohexyl-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3985562.png)
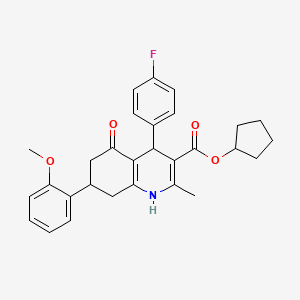
![ethyl 5-hydroxy-2-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B3985574.png)
